molecular formula C10H10N2O3 B010744 1-Benzyl-5-hydroxyimidazolidine-2,4-dione CAS No. 110668-56-9

1-Benzyl-5-hydroxyimidazolidine-2,4-dione

Cat. No. B010744
Key on ui cas rn: 110668-56-9
M. Wt: 206.2 g/mol
InChI Key: XERNRFRHTSHCDS-UHFFFAOYSA-N
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Patent
US06365752B1

Procedure details

75 parts by weight of a 50% strength aqueous glyoxylic acid (0.5 mol glyoxylic acid) and the catalyst are placed in a heatable, stirred apparatus. The mixture is subsequently heated to an internal temperature of 100° C. while stirring. 75 parts by weight of benzylurea (corresponds to 0.5 mol) are then added at a constant rate over a period of 30 minutes. After addition of the benzylurea is complete, the reaction mixture is stirred at 100° C. for another 30 minutes, a sample is taken and analysed by HPLC. Table 1 shows the composition of the organic components of the reaction mixtures examined. The following reaction equation shows the formulae of the compounds which can be formed.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[O:3].[CH2:6]([NH:13][C:14]([NH2:16])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([N:13]1[CH:1]([OH:5])[C:2](=[O:3])[NH:16][C:14]1=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C=O)(=O)O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 100° C. for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The following reaction equation
CUSTOM
Type
CUSTOM
Details
can be formed

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(NC(C1O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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